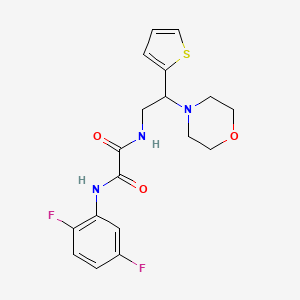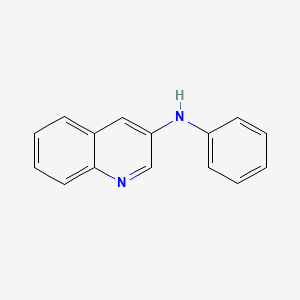
N-phenylquinolin-3-amine
Descripción general
Descripción
N-phenylquinolin-3-amine is an organic compound with the molecular formula C15H12N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a quinoline ring fused with a phenyl group through an amine linkage. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-phenylquinolin-3-amine can be synthesized through several methods. One common approach involves the reaction of quinoline-3-carboxylic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions, leading to the formation of this compound.
Another method involves the cyclization of N-phenyl-2-aminobenzylamine with a suitable reagent like polyphosphoric acid (PPA). This reaction also requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and availability of reagents. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-phenylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
N-phenylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-phenylquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of N-phenylquinolin-3-amine, known for its broad range of biological activities.
N-phenylquinolin-2-amine: A similar compound with the amine group positioned at the 2-position of the quinoline ring.
N-phenylquinolin-4-amine: Another similar compound with the amine group at the 4-position.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
N-phenylquinolin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-14-10-12-6-4-5-9-15(12)16-11-14/h1-11,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAKKBANTMOIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
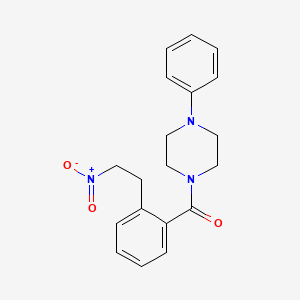
![Tert-butyl N-[4-[2-[4-(2-chloropropanoyl)piperazin-1-yl]-2-oxoethyl]phenyl]carbamate](/img/structure/B3013106.png)
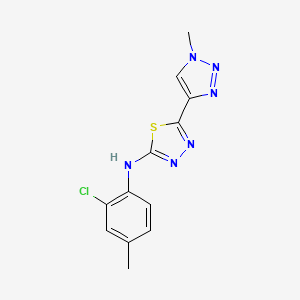
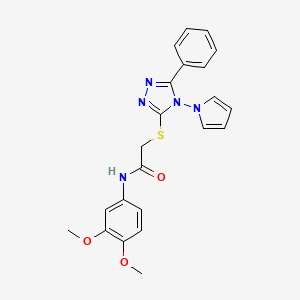
methanone](/img/structure/B3013112.png)
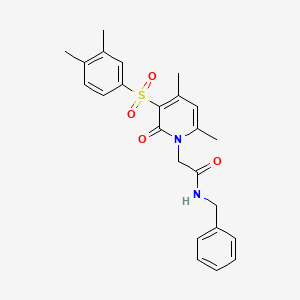
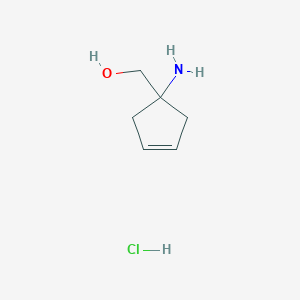
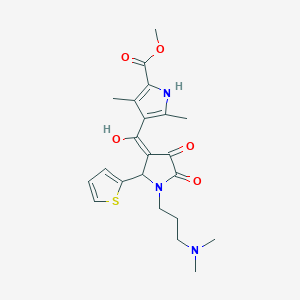
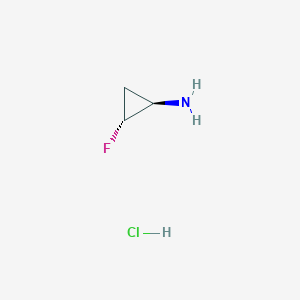
![N-(2-chlorobenzyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B3013117.png)
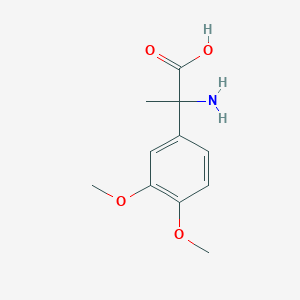
![Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B3013122.png)
![5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B3013124.png)
